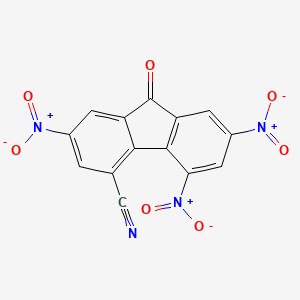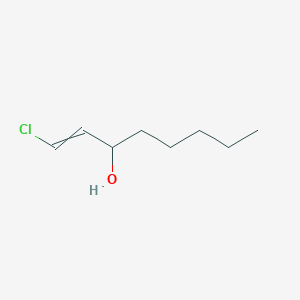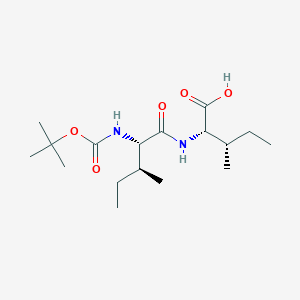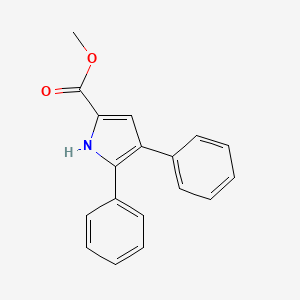
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorene core, substituted with nitro groups and a carbonitrile group, making it a subject of interest for researchers in chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and cyanide sources for the carbonitrile group introduction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in a variety of chemical transformations.
Substitution: The nitro groups and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted fluorenes, amino derivatives, and other functionalized fluorene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, including as potential pharmaceuticals or biochemical probes.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- largely depends on its chemical reactivity. The nitro groups can participate in electron transfer reactions, while the carbonitrile group can act as a nucleophile or electrophile in various chemical processes. The molecular targets and pathways involved would be specific to the particular application or reaction being studied.
Vergleich Mit ähnlichen Verbindungen
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester
Comparison: Compared to these similar compounds, 9H-Fluorene-4-carbonitrile, 2,5,7-trinitro-9-oxo- is unique due to the presence of the carbonitrile group, which imparts different chemical reactivity and potential applications. The nitro groups in all these compounds contribute to their electron-withdrawing properties, but the specific functional groups attached to the fluorene core can significantly alter their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
65593-05-7 |
|---|---|
Molekularformel |
C14H4N4O7 |
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
2,5,7-trinitro-9-oxofluorene-4-carbonitrile |
InChI |
InChI=1S/C14H4N4O7/c15-5-6-1-7(16(20)21)2-9-12(6)13-10(14(9)19)3-8(17(22)23)4-11(13)18(24)25/h1-4H |
InChI-Schlüssel |
VACRFOXSSUZRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1C#N)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)






![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)


![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
